Cas no 61309-63-5 (1H-Indazol-3-amine, N-methyl-5-(trifluoromethyl)-)

1H-Indazol-3-amine, N-methyl-5-(trifluoromethyl)- structure
61309-63-5 structure
Product Name:1H-Indazol-3-amine, N-methyl-5-(trifluoromethyl)-
CAS No:61309-63-5
MF:C9H8F3N3
MW:215.175131797791
CID:484812
PubChem ID:21991113
Update Time:2025-04-19

1H-Indazol-3-amine, N-methyl-5-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazol-3-amine, N-methyl-5-(trifluoromethyl)-
    • N-methyl-5-(trifluoromethyl)-1H-indazol-3-amine
    • 61309-63-5
    • 3-methylamino-5-trifluoromethylindazole
    • SCHEMBL628596
    • DTXSID10621280
    • Inchi: 1S/C9H8F3N3/c1-13-8-6-4-5(9(10,11)12)2-3-7(6)14-15-8/h2-4H,1H3,(H2,13,14,15)
    • InChI Key: GQSVAVWMNZLSQR-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)C(NC)=NN2)(F)F

Computed Properties

  • Exact Mass: 215.06714
  • Monoisotopic Mass: 215.06703175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 40.7Ų

Experimental Properties

  • PSA: 40.71
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